molecular formula C20H16F2O2S2 B12181305 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one

3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B12181305
M. Wt: 390.5 g/mol
InChI Key: DCUITSQKWMOACF-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of a suitable diene with sulfur.

    Introduction of the phenylsulfanyl group: This step often involves the reaction of a thiol with a phenyl halide under basic conditions.

    Attachment of the difluoromethoxyphenyl group: This can be done through a nucleophilic substitution reaction where a difluoromethoxybenzene derivative reacts with an appropriate electrophile.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of cheaper or more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s aromatic and heterocyclic structures make it a candidate for use in organic electronics and other advanced materials.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The phenylsulfanyl and thiophene groups can interact with various enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one: Lacks the difluoromethoxy group, which may reduce its lipophilicity and biological activity.

    3-[4-(Methoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one: The methoxy group is less electron-withdrawing than the difluoromethoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the difluoromethoxy group in 3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one makes it unique compared to similar compounds. This group can significantly influence the compound’s physical and chemical properties, including its reactivity, stability, and biological activity.

Properties

Molecular Formula

C20H16F2O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-3-phenylsulfanyl-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C20H16F2O2S2/c21-20(22)24-15-10-8-14(9-11-15)19(26-16-5-2-1-3-6-16)13-17(23)18-7-4-12-25-18/h1-12,19-20H,13H2

InChI Key

DCUITSQKWMOACF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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